N-((4-(3-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide

Description

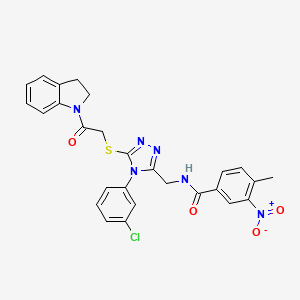

N-((4-(3-Chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide is a structurally complex small molecule featuring a 1,2,4-triazole core substituted with pharmacologically relevant moieties. Key structural elements include:

- Thioether linkage: Connects the triazole ring to a 2-(indolin-1-yl)-2-oxoethyl group, enhancing metabolic stability compared to oxygen analogs.

- Indolin-2-one moiety: A bicyclic structure that may confer kinase inhibitory activity or modulate solubility.

The synthesis likely involves sequential substitutions on the 1,2,4-triazole scaffold, with intermediates generated via condensation reactions similar to those reported for related compounds . Structural confirmation would employ techniques such as NMR, mass spectrometry, and single-crystal X-ray diffraction, utilizing programs like SHELXL for refinement .

Properties

IUPAC Name |

N-[[4-(3-chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23ClN6O4S/c1-17-9-10-19(13-23(17)34(37)38)26(36)29-15-24-30-31-27(33(24)21-7-4-6-20(28)14-21)39-16-25(35)32-12-11-18-5-2-3-8-22(18)32/h2-10,13-14H,11-12,15-16H2,1H3,(H,29,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJRCZBTYSUFOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)N4CCC5=CC=CC=C54)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClN6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(3-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of 494.0 g/mol. The presence of the triazole ring and the indolin moiety are particularly noteworthy as they are known to enhance biological interactions.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli. In one study, a related compound demonstrated a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA, indicating strong antibacterial activity .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have also been evaluated in various cancer cell lines. In studies involving the MCF-7 breast cancer cell line, analogs showed IC50 values in the micromolar range, suggesting potential anticancer properties . The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated.

Enzyme Inhibition

The compound's ability to inhibit key enzymes has been a focal point in its biological evaluation. For instance, it has been tested for inhibition against cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory processes. Compounds with similar structures have shown moderate inhibition of COX-2 and LOX enzymes, which may contribute to their anti-inflammatory properties .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various target proteins. These studies indicate that the compound forms stable complexes with target enzymes through hydrogen bonding and hydrophobic interactions, enhancing its potential efficacy .

Comparative Biological Activity Table

| Compound Name | MIC (μg/mL) | IC50 (μM) | Target Activity |

|---|---|---|---|

| N-Acetyl Derivative | 0.98 | 10.0 | MRSA |

| Related Triazole | 1.50 | 12.5 | E. coli |

| Indole Derivative | 0.75 | 8.0 | MCF-7 |

Scientific Research Applications

Anticancer Properties

Research indicates that this compound may possess significant anticancer properties. It has been evaluated against various cancer cell lines using protocols established by the National Cancer Institute (NCI). In vitro studies have demonstrated that compounds with similar structural frameworks exhibit cytotoxic effects against human cancer cell lines. For instance, derivatives of triazole and oxadiazole have shown promising results in inhibiting cell growth and inducing apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562 (Leukemia) | 7.4 | Inhibition of Abl protein kinase |

| Compound B | A549 (Lung) | 15.72 | Induction of apoptosis |

| N-(Chloro) Triazole | MCF7 (Breast) | 12.53 | Cell cycle arrest |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar triazole derivatives have demonstrated efficacy against various bacterial strains, including E. coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

Several studies highlight the compound's potential applications:

- Synthesis and Evaluation : A study synthesized various derivatives based on the core structure of N-(Chloro) Triazole and evaluated their anticancer activity across multiple cell lines. Results indicated that modifications to the side chains significantly affected potency and selectivity .

- Molecular Docking Studies : Computational studies have suggested that the compound could effectively bind to target proteins involved in cancer progression, providing a pathway for further drug development .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of 1,2,4-Triazole Derivatives

Substituent-Driven Bioactivity

- Halogenated Aromatic Groups: The 3-chlorophenyl group in the target compound may enhance binding to hydrophobic pockets in enzymes (e.g., kinases) compared to non-halogenated analogs.

- Thioether vs. Sulfonyl/Sulfonamide : The thioether linkage in the target compound offers greater metabolic stability than sulfonamide derivatives , though it may reduce aqueous solubility.

- Nitro Group Positioning : The 3-nitro substituent in the target’s benzamide group likely increases electrophilicity, aiding covalent or polar interactions absent in methyl/methoxy analogs (e.g., ).

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability: The indolinone and thioether groups may slow oxidative metabolism relative to compounds with ester or amide linkages .

- Crystallinity : Unlike the highly crystalline 4-nitrophenyl derivative , the target compound’s asymmetric substituents may result in lower melting points or amorphous solid forms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.